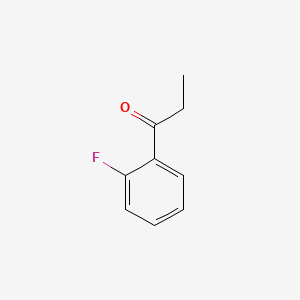

2'-Fluoropropiophenone

Description

2'-Fluoropropiophenone (CAS 446-22-0) is an aromatic ketone with a fluorine substituent at the ortho position of the benzene ring. Its molecular formula is C₉H₉FO, and it is widely utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and chiral building blocks.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNSIFGTEGKZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963246 | |

| Record name | 1-(2-Fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-22-0 | |

| Record name | 1-(2-Fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

2'-Fluoropropiophenone is frequently utilized as a building block in the synthesis of more complex organic molecules. Its role as an intermediate allows chemists to create various derivatives that are essential in developing new compounds with specific functionalities.

Key Reactions:

- Oxidation: Converts this compound into ketones or carboxylic acids using reagents like potassium permanganate.

- Reduction: Can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: Engages in nucleophilic substitution reactions to form various substituted products.

Pharmaceutical Applications

In medicinal chemistry, this compound is significant as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic applications, particularly due to their biological activities.

Biological Activity:

- Antimicrobial Properties: Research has shown that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains, including E. coli and S. aureus. For instance, studies indicated minimum inhibitory concentrations (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus .

- Anticancer Potential: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant efficacy .

Agrochemical Applications

This compound plays a role in the development of agrochemicals. Its structural properties allow for modifications that can lead to compounds effective in pest control or plant growth regulation.

Dyestuff Industry

The compound is also utilized in the production of dyes due to its ability to participate in various chemical reactions that yield vibrant colors suitable for textiles and other materials.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Comparison with Similar Compounds

Physical Properties

Comparison with Halogenated Derivatives: Bromo-Fluoro Analogues

2-Bromo-4-fluoropropiophenone is a related compound where bromine and fluorine substituents coexist. Key differences include:

- Synthesis : Bromine introduction typically requires electrophilic substitution or halogen exchange, whereas fluorine is added via the Schiemann reaction .

- Reactivity : Bromine’s larger atomic size increases steric hindrance and polarizability, slowing nucleophilic attacks compared to fluorine. However, bromine’s lower electronegativity reduces the ketone’s electrophilicity relative to fluorinated analogues .

- Applications: Bromo-fluoro derivatives are used in agrochemicals, while this compound is more common in pharmaceuticals due to its predictable stereoselectivity .

Comparison with Trifluoromethyl Derivatives

2'-(Trifluoromethyl)propiophenone (CAS 16185-96-9) replaces fluorine with a CF₃ group, drastically altering properties:

- Electronic Effects : The CF₃ group is strongly electron-withdrawing, further activating the ketone for nucleophilic additions.

- Steric Effects : The bulky CF₃ group increases steric hindrance, limiting access to the ketone in crowded reactions .

- Applications: Trifluoromethyl derivatives are favored in medicinal chemistry for metabolic stability, whereas this compound is preferred in stereoselective syntheses .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2'-Fluoropropiophenone in high purity, and what analytical standards ensure reproducibility?

- Methodology : The synthesis typically involves fluorination of propiophenone derivatives using fluorinating agents like Selectfluor® or via nucleophilic aromatic substitution. Purity (>98%) is verified using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F). For reproducibility, ensure reaction conditions (e.g., temperature, solvent polarity) are strictly controlled, as minor deviations can alter fluorination efficiency .

- Data Reference : NMR chemical shifts for α-fluoropropiophenone (¹H: δ 1.20–1.25 ppm; ¹⁹F: δ -120 to -125 ppm) serve as benchmarks for structural confirmation .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC-UV and compare retention times with fresh samples. Fluorine’s electronegativity may reduce hydrolytic stability, necessitating inert-atmosphere storage .

Q. What spectroscopic techniques are most effective for distinguishing this compound from positional isomers (e.g., 3'- or 4'-fluorinated analogs)?

- Methodology : Use ¹⁹F-NMR to identify distinct chemical shifts (e.g., 2'-F: δ -120 ppm vs. 4'-F: δ -115 ppm). Coupling patterns in ¹H-NMR (e.g., para-fluorine splitting in aromatic protons) further differentiate isomers. Mass spectrometry (HRMS) confirms molecular ion peaks (m/z 152.17 for C₉H₉FO) .

Advanced Research Questions

Q. How does the fluorine substituent at the 2'-position influence the reactivity of propiophenone in reduction reactions?

- Methodology : Compare diastereoselectivity in reductions (e.g., NaBH₄ vs. LiAlH₄) between this compound and non-fluorinated analogs. Fluorine’s electron-withdrawing effect enhances chelation with Lewis acids (e.g., TiCl₄), steering stereochemistry. Monitor outcomes via chiral HPLC or NOE NMR experiments .

- Data Insight : TiCl₄-mediated reductions yield >90% syn-diastereomers due to fluorine-Lewis acid coordination, unlike non-fluorinated analogs showing <60% selectivity .

Q. What are the mechanistic implications of this compound’s electronic configuration on its participation in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density around the fluorine atom. Experimentally, assess Suzuki-Miyaura coupling efficiency using Pd catalysts—fluorine’s meta-directing nature may suppress para-substitution, requiring tailored ligands (e.g., SPhos) .

Q. How does this compound compare to other fluorinated ketones (e.g., 2-bromo-4-fluoropropiophenone) in terms of synthetic versatility and biological activity?

- Methodology : Conduct comparative SAR studies by synthesizing analogs and testing against enzyme targets (e.g., cytochrome P450). Fluorine’s smaller size vs. bromine may reduce steric hindrance but increase metabolic stability. Use X-ray crystallography to analyze binding interactions .

Q. What challenges arise in quantifying trace impurities (e.g., dehalogenated byproducts) in this compound batches?

- Methodology : Employ GC-MS with selective ion monitoring (SIM) for low-abundance impurities (detection limit: 0.1%). Validate methods via spike-recovery experiments. Fluorine’s stability under MS ionization reduces fragmentation ambiguity .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

- Guidance :

- Feasible : Prioritize small-scale fluorination optimizations (e.g., solvent screening) before scaling.

- Novel : Explore understudied applications (e.g., fluorinated ketones in photoredox catalysis).

- Relevant : Align with trends in fluorinated pharmaceuticals (e.g., CNS drugs) .

Q. What statistical tools are optimal for analyzing contradictory data in fluorinated ketone reactivity studies?

- Methodology : Use multivariate analysis (e.g., PCA) to disentangle solvent, temperature, and electronic effects. Bayesian regression models account for uncertainty in low-yield reactions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.